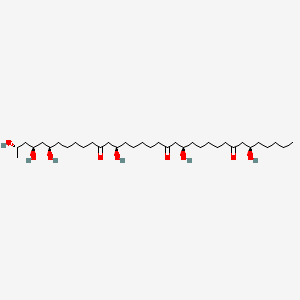
8,16,24-Pentatriacontanetrione, 6,14,22,30,32,34-hexahydroxy-, (6R,14R,22R,30R,32S,34S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,16,24-Pentatriacontanetrione, 6,14,22,30,32,34-hexahydroxy-, (6R,14R,22R,30R,32S,34S)- is a complex organic compound with the molecular formula C35H66O9. This compound is characterized by its multiple hydroxyl and ketone functional groups, making it a polyhydroxy ketone. The compound’s structure includes six stereocenters, which contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,16,24-Pentatriacontanetrione, 6,14,22,30,32,34-hexahydroxy-, (6R,14R,22R,30R,32S,34S)- typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates are then subjected to various chemical reactions, such as oxidation and hydroxylation, to introduce the ketone and hydroxyl groups at specific positions on the carbon chain .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as catalytic hydrogenation and enzymatic reactions to achieve high yields and purity. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
8,16,24-Pentatriacontanetrione, 6,14,22,30,32,34-hexahydroxy-, (6R,14R,22R,30R,32S,34S)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional ketone groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional ketone groups, while reduction may produce polyhydroxy alcohols .
Aplicaciones Científicas De Investigación
8,16,24-Pentatriacontanetrione, 6,14,22,30,32,34-hexahydroxy-, (6R,14R,22R,30R,32S,34S)- has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of polyhydroxy ketones.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Mecanismo De Acción
The mechanism of action of 8,16,24-Pentatriacontanetrione, 6,14,22,30,32,34-hexahydroxy-, (6R,14R,22R,30R,32S,34S)- involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and ketone groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 8,16,24-Pentatriacontanetrione, 6,14,22,30,32,34-hexahydroxy-, (6R,14R,22R,30R,32S,34S)-
- 8,16,24-Pentatriacontanetrione, 6,14,22,30,32,34-hexahydroxy-, (6R,14R,22R,30R,32S,34S)-
Uniqueness
The uniqueness of 8,16,24-Pentatriacontanetrione, 6,14,22,30,32,34-hexahydroxy-, (6R,14R,22R,30R,32S,34S)- lies in its specific arrangement of hydroxyl and ketone groups, as well as its multiple stereocenters.
Propiedades
Número CAS |
87879-55-8 |
|---|---|
Fórmula molecular |
C35H66O9 |
Peso molecular |
630.9 g/mol |
Nombre IUPAC |
(6R,14R,22R,30R,32S,34S)-6,14,22,30,32,34-hexahydroxypentatriacontane-8,16,24-trione |
InChI |
InChI=1S/C35H66O9/c1-3-4-8-15-28(37)23-29(38)16-9-5-10-17-30(39)24-31(40)18-11-6-12-19-32(41)25-33(42)20-13-7-14-21-34(43)26-35(44)22-27(2)36/h27-28,30,32,34-37,39,41,43-44H,3-26H2,1-2H3/t27-,28+,30+,32+,34+,35-/m0/s1 |
Clave InChI |
IVBYUIJBYSXZGX-ZVIMPLHDSA-N |
SMILES isomérico |
CCCCC[C@H](CC(=O)CCCCC[C@H](CC(=O)CCCCC[C@H](CC(=O)CCCCC[C@H](C[C@H](C[C@H](C)O)O)O)O)O)O |
SMILES canónico |
CCCCCC(CC(=O)CCCCCC(CC(=O)CCCCCC(CC(=O)CCCCCC(CC(CC(C)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















